Comparative BD2 Inhibitory Potency
GSK217 demonstrates potent inhibition of the BRD4 BD2 domain with a pIC50 of 7.5. This potency is comparable to, or slightly better than, the first-generation BD2-selective inhibitor GSK046 (pIC50 7.3) and the reference compound GSK620 (pIC50 7.1) [1]. However, GSK217 is less potent than the ultra-selective BD2 inhibitor GSK040 (pIC50 8.3) . This places GSK217 in a specific potency bracket suitable for studies where maximal inhibition is not required, potentially allowing for finer interrogation of BD2 function without complete ablation of signaling.
| Evidence Dimension | BRD4 BD2 Inhibition (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 7.5 |
| Comparator Or Baseline | GSK046 (pIC50 = 7.3); GSK620 (pIC50 = 7.1); GSK040 (pIC50 = 8.3) |
| Quantified Difference | ΔpIC50 = +0.2 vs. GSK046; +0.4 vs. GSK620; -0.8 vs. GSK040 |
| Conditions | Biochemical BRD4 BD2 binding assay (in vitro) |
Why This Matters
Potency differences, even small ones, can translate to differential target engagement at a given dose, impacting the interpretation of downstream biological effects and the selection of appropriate controls.
- [1] Aylott, H. E., et al. (2021). Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Journal of Medicinal Chemistry, 64(6), 3249-3281. View Source
